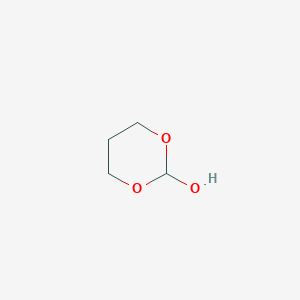
1,3-Dioxan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxan-2-ol is an organic compound with a six-membered ring structure containing two oxygen atoms at the 1 and 3 positions. This compound is a derivative of 1,3-dioxane and is known for its stability and versatility in various chemical reactions. It is commonly used as a building block in organic synthesis and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dioxan-2-ol can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the compound. Methods such as the use of ethyl orthoformate and catalytic amounts of NBS (N-bromosuccinimide) have been reported to be effective .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under mild conditions but can be reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can oxidize this compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxan-2-ol has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the study of biochemical pathways and enzyme mechanisms.
Medicine: Research into its potential as a drug delivery agent and its role in the synthesis of pharmaceuticals is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-dioxan-2-ol involves its interaction with various molecular targets and pathways. Its reactivity with electrophiles and nucleophiles allows it to participate in a wide range of chemical reactions. The compound’s stability under mild conditions and reactivity under specific conditions make it a versatile tool in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: An isomer of 1,3-dioxan-2-ol with similar chemical properties but different reactivity patterns.
1,3-Dioxolane: A five-membered ring compound with two oxygen atoms, used as a solvent and in polymer production.
1,4-Dioxane: Another isomer with significant commercial value, used as a solvent and in the production of various chemicals.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. Its ability to act as both a nucleophile and an electrophile makes it a valuable compound in organic synthesis .
Eigenschaften
CAS-Nummer |
67842-74-4 |
|---|---|
Molekularformel |
C4H8O3 |
Molekulargewicht |
104.10 g/mol |
IUPAC-Name |
1,3-dioxan-2-ol |
InChI |
InChI=1S/C4H8O3/c5-4-6-2-1-3-7-4/h4-5H,1-3H2 |
InChI-Schlüssel |
DOGFDJRMLSJJJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(OC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


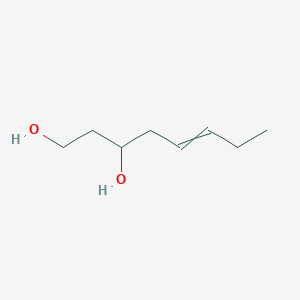
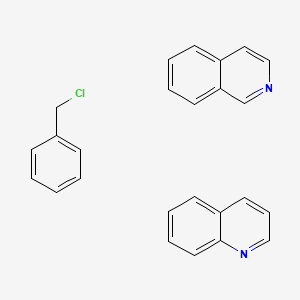
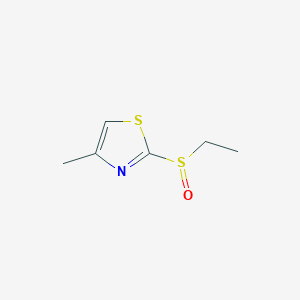
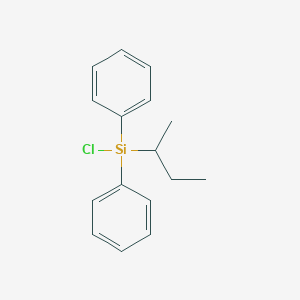
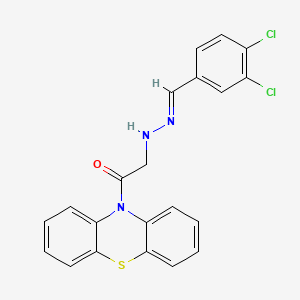
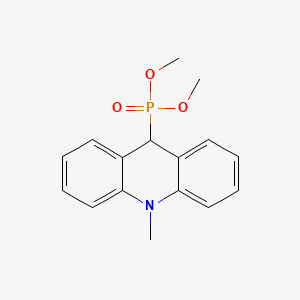
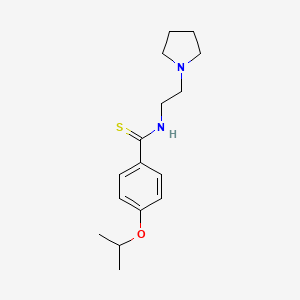
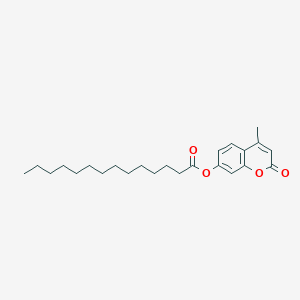
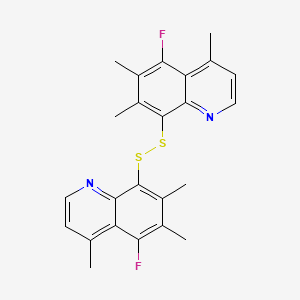

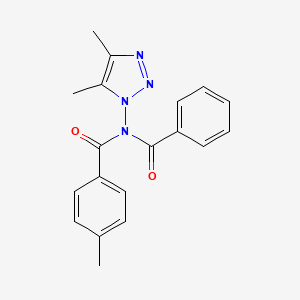
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)
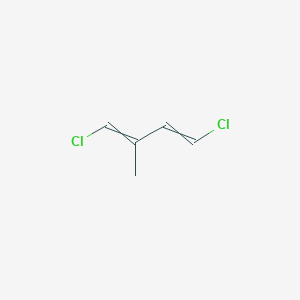
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
